![molecular formula C20H25FN4O3S B2655470 Isobutyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946285-12-7](/img/structure/B2655470.png)
Isobutyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the fluorophenyl group, and the formation of the carbamate group. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The thiazole ring and the fluorophenyl group are aromatic and would contribute to the overall stability of the molecule. The piperazine ring is a saturated cyclic amine, which could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the carbamate group could undergo hydrolysis to form an amine and a carboxylic acid. The thiazole ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, which could affect its solubility and its ability to cross biological membranes .Scientific Research Applications
- Isobutyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a novel compound synthesized through a series of chemical reactions. It involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with specific reagents to yield the final derivatives .
- These studies support the binding affinity and potential therapeutic relevance of the identified potent compound .
Synthesis and Characterization
Anti-Inflammatory Properties
Molecular Docking Studies
Antiviral Activity (Bonus)
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methylpropyl N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O3S/c1-14(2)12-28-20(27)23-19-22-16(13-29-19)11-18(26)25-9-7-24(8-10-25)17-5-3-15(21)4-6-17/h3-6,13-14H,7-12H2,1-2H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVXIAEDHZRAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate |
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